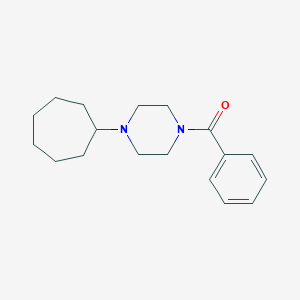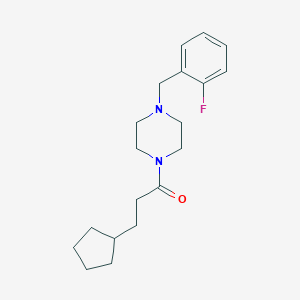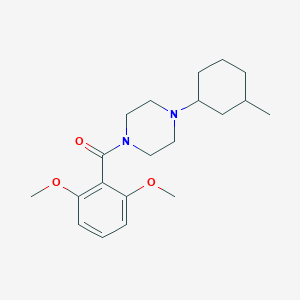![molecular formula C21H33N3O B247589 [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains two piperidine rings, a benzyl group, and a morpholine ring. The unique structure of this compound makes it an attractive target for researchers interested in developing new drugs, studying biological processes, and exploring the mechanisms of action of various compounds.
Mécanisme D'action
The mechanism of action of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the brain and other tissues. This binding results in the modulation of various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a variety of biochemical and physiological effects. These effects include the modulation of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors, making it a useful tool for studying the functions of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research involving [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-. Some possible areas of exploration include the development of new drugs based on the structure of this compound, the investigation of its effects on various signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
In conclusion, [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a promising compound with a wide range of potential applications in scientific research. Its unique structure and potent effects make it a useful tool for studying various biological processes and developing new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- can be achieved using a variety of methods. One common approach involves the reaction of 4-morpholin-4-ylbenzaldehyde with piperidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound with a high yield and purity.
Applications De Recherche Scientifique
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Propriétés
Formule moléculaire |
C21H33N3O |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2 |
Clé InChI |
MVHKHYJHQRHXGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)

